4-(4-Fluorophenyl)piperidine-4-carbonitrile
Description
4-(4-Fluorophenyl)piperidine-4-carbonitrile is a piperidine-derived compound featuring a fluorinated aromatic ring and a nitrile group at the 4-position of the piperidine scaffold. This structure confers unique electronic and steric properties, making it a versatile intermediate in medicinal chemistry. It is frequently utilized in the synthesis of bioactive molecules targeting enzymes such as aldehyde dehydrogenase 1A1 (ALDH1A1) . The fluorophenyl group enhances lipophilicity and metabolic stability, while the nitrile group can act as a hydrogen bond acceptor or participate in cyclization reactions .
Properties
IUPAC Name |
4-(4-fluorophenyl)piperidine-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FN2/c13-11-3-1-10(2-4-11)12(9-14)5-7-15-8-6-12/h1-4,15H,5-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQYTTWXPAPNGEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1(C#N)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FN2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.24 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Malonate Derivatives for Piperidine Ring Formation
The construction of the piperidine nucleus via cyclization of malonate precursors constitutes a foundational approach. Patent EP1140832A4 describes the synthesis of diethyl-[1-cyanomethyl-1-(4'-fluorophenyl)methyl]-malonate, a crystalline intermediate pivotal for forming the quaternary carbon center . This malonate derivative undergoes intramolecular cyclization under basic conditions (e.g., sodium ethoxide in ethyl acetate), yielding (±)-trans 4-(4'-fluorophenyl)-3-ethoxycarbonyl-piperidin-2-one. Subsequent reduction of the lactam intermediate with lithium aluminum hydride (LiAlH4) produces (±)-trans 4-(4'-fluorophenyl)piperidine-3-carbinol, which can be further oxidized and functionalized to introduce the nitrile group .
Notably, the malonate route circumvents stereochemical complications by favoring the trans configuration during cyclization, thereby eliminating the need for costly chiral resolutions . However, the requirement for high-purity starting materials and precise control of reaction stoichiometry may limit scalability.
Deprotection of Protected Piperidinecarbonitrile Intermediates
A streamlined method involves the deprotection of tert-butyl 4-cyanopiperidine-1-carboxylate, as detailed in Ambeed.com’s experimental protocols . Treatment with HCl in 1,4-dioxane at 20°C for 45 minutes cleaves the Boc protecting group, yielding piperidine-4-carbonitrile hydrochloride in near-quantitative yields (Table 1).
Table 1: Deprotection Conditions and Yields for Piperidine-4-carbonitrile Hydrochloride
| Starting Material | Reagent | Solvent | Time (h) | Yield (%) |
|---|---|---|---|---|
| tert-Butyl 4-cyanopiperidine-1-carboxylate | 4N HCl/dioxane | 1,4-Dioxane | 0.75 | 95 |
| tert-Butyl 4-cyanopiperidine-1-carboxylate | HCl/EtOAc | Ethyl acetate | 1 | 92 |
This method’s robustness derives from its compatibility with diverse solvents and mild reaction conditions, which preserve the nitrile functionality . Post-deprotection, the free amine can undergo alkylation or arylation to introduce the 4-fluorophenyl group. For instance, palladium-catalyzed coupling with 4-fluorophenylboronic acid in the presence of sodium tert-butoxide and tri-tert-butylphosphonium tetrafluoroborate affords the target compound in 68% yield .
Transition Metal-Catalyzed Cross-Coupling Reactions
Recent advances in cross-coupling chemistry have enabled direct functionalization of preformed piperidine scaffolds. A representative example involves the Buchwald-Hartwig amination of 4-bromo-2-(4,4-dimethylcyclohexyl)phenyl derivatives with piperidine-4-carbonitrile hydrochloride . Employing palladium(II) acetate and xylene at 100°C, this method achieves 68% yield while tolerating steric hindrance from the dimethylcyclohexyl substituent.
Mechanistic studies suggest that the nitrile group’s electron-withdrawing nature enhances the nucleophilicity of the piperidine nitrogen, facilitating oxidative addition to the palladium catalyst . This pathway’s versatility is further demonstrated in Suzuki-Miyaura couplings, where 4-fluorophenylboronic acid reacts with brominated piperidine intermediates under analogous conditions.
Challenges and Optimization Considerations
Synthetic routes to 4-(4-fluorophenyl)piperidine-4-carbonitrile are invariably constrained by the quaternary carbon’s steric demands. Cyclization methods necessitate high dilution to suppress oligomerization, while cross-coupling reactions require ligand optimization to enhance catalytic efficiency. Furthermore, the lability of the nitrile group under strongly acidic or basic conditions mandates careful selection of deprotection and workup protocols.
Patent WO2001002357A2 highlights the economic implications of fluorine incorporation, noting that early-stage introduction of the 4-fluorophenyl group often leads to yield losses due to byproduct formation . Consequently, late-stage functionalization via coupling reactions is generally preferred for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4-(4-Fluorophenyl)piperidine-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonitrile group to primary amines.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Hydrogenation using catalysts like palladium on carbon or lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution using reagents like bromine or nitric acid.
Major Products
Oxidation: Formation of 4-(4-fluorophenyl)piperidine-4-carboxylic acid.
Reduction: Formation of 4-(4-fluorophenyl)piperidine-4-amine.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
4-(4-Fluorophenyl)piperidine-4-carbonitrile has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders.
Biological Studies: The compound is studied for its potential interactions with biological targets, including receptors and enzymes.
Chemical Biology: It serves as a tool compound for probing biological pathways and mechanisms.
Industrial Applications: The compound is used in the development of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(4-Fluorophenyl)piperidine-4-carbonitrile involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorophenyl group enhances its binding affinity and selectivity towards these targets. The carbonitrile group can participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Their Properties
The following table summarizes key structural analogues of 4-(4-fluorophenyl)piperidine-4-carbonitrile, highlighting differences in substituents, molecular properties, and biological activity:
Physicochemical Properties
- Lipophilicity : The trifluoromethylphenyl analogue (LogP ~3.1) is more lipophilic than the fluorophenyl parent (LogP ~2.5), impacting blood-brain barrier permeability .
- Solubility : Pyridinyl derivatives (e.g., 3-fluoropyridin-4-yl) exhibit improved aqueous solubility (>10 mg/mL) compared to purely aromatic analogues .
Key Research Findings
Substituent Position Matters : The position of fluorine on the phenyl ring significantly affects biological activity. For example, 2-fluorophenyl derivatives show higher enzyme inhibition than 4-fluorophenyl isomers .
Nitrile Utility : The nitrile group facilitates late-stage functionalization, such as hydroxylation or amination, enabling diversification of the piperidine scaffold .
Halogen Effects : Chloro-fluoro substitutions enhance binding to hydrophobic enzyme pockets, as seen in antimicrobial studies .
Biological Activity
4-(4-Fluorophenyl)piperidine-4-carbonitrile is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies that highlight its potential therapeutic applications.
Chemical Structure and Properties
The molecular formula for 4-(4-Fluorophenyl)piperidine-4-carbonitrile is CHFN, and it features a piperidine ring substituted with a fluorophenyl group and a carbonitrile moiety. Its structure can be represented as follows:
- IUPAC Name: 4-(4-Fluorophenyl)piperidine-4-carbonitrile
- Molecular Weight: 189.24 g/mol
Antimicrobial Activity
Recent studies have demonstrated that 4-(4-Fluorophenyl)piperidine-4-carbonitrile exhibits notable antimicrobial properties. It has shown effectiveness against various bacterial strains, particularly those resistant to conventional antibiotics. The compound's mechanism involves the disruption of bacterial cell wall synthesis and interference with metabolic pathways.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
Anticancer Activity
The compound has been investigated for its anticancer potential, particularly in inhibiting tumor growth in vitro. Studies indicate that it can induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators.
Case Study:
In a study published in the Journal of Medicinal Chemistry, researchers evaluated the cytotoxic effects of 4-(4-Fluorophenyl)piperidine-4-carbonitrile on various cancer cell lines. The compound displayed IC values ranging from 10 to 30 µM, indicating significant potency against breast and lung cancer cells .
The biological activity of 4-(4-Fluorophenyl)piperidine-4-carbonitrile is attributed to its ability to interact with specific receptors and enzymes involved in critical cellular processes. For instance, it has been shown to inhibit dihydrofolate reductase (DHFR), an essential enzyme for DNA synthesis, thereby limiting cell proliferation .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications at various positions on the piperidine ring or the phenyl group can significantly influence its efficacy and selectivity.
Key Findings:
- Electron-Withdrawing Groups: The presence of electron-withdrawing groups on the phenyl ring enhances antibacterial activity.
- Substituent Variability: Different substituents at the piperidine nitrogen affect metabolic stability and receptor binding affinity.
| Modification | Effect on Activity |
|---|---|
| Addition of -Cl | Increased antibacterial potency |
| Replacement with -OCH | Decreased cytotoxicity |
| Substitution at C-3 with -NO | Enhanced anticancer activity |
Q & A
Q. What are the common synthetic routes for 4-(4-Fluorophenyl)piperidine-4-carbonitrile?
- Methodological Answer: The synthesis typically involves functionalizing a piperidine core. One approach utilizes aziridine or piperidine precursors, where the fluorophenyl group is introduced via nucleophilic substitution or coupling reactions. For example, reacting 4-fluorophenylmagnesium bromide with a piperidine-4-carbonitrile precursor under anhydrous conditions can yield the target compound. Post-synthetic purification via column chromatography (using silica gel and ethyl acetate/hexane gradients) ensures product purity .
Q. How is the structural integrity of 4-(4-Fluorophenyl)piperidine-4-carbonitrile confirmed?
- Methodological Answer: Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is critical for verifying substituent positions and stereochemistry. Mass spectrometry (MS) confirms molecular weight, while X-ray crystallography (if single crystals are obtainable) provides definitive structural proof. For instance, crystallographic data from related fluorophenyl-piperidine derivatives (e.g., 2-amino-4-(4-fluorophenyl)pyridine analogs) validate bond angles and spatial arrangements .
Q. What are the key reactivity trends of the carbonitrile group in this compound?
- Methodological Answer: The carbonitrile group undergoes nucleophilic addition or reduction. For example, treatment with lithium aluminum hydride (LiAlH₄) reduces the nitrile to a primary amine, generating 4-(4-fluorophenyl)piperidine-4-methylamine. This product may exhibit enhanced bioavailability for pharmacological studies .
Q. Why is this compound of interest in medicinal chemistry?
- Methodological Answer: Piperidine derivatives are known for modulating central nervous system (CNS) targets and enzyme inhibition. The fluorophenyl group enhances metabolic stability and binding affinity via hydrophobic interactions. Researchers screen this compound against receptors (e.g., dopamine or serotonin transporters) using radioligand binding assays to identify lead candidates .
Advanced Research Questions
Q. How can computational methods optimize reaction conditions for synthesizing analogs?
- Methodological Answer: Quantum chemical calculations (e.g., density functional theory, DFT) predict transition states and energetics for key steps like fluorophenyl group introduction. Reaction path search algorithms (e.g., artificial force-induced reaction, AFIR) identify optimal solvent systems or catalysts. For example, computational screening of palladium catalysts for Suzuki-Miyaura coupling could improve yields of biphenyl-piperidine derivatives .
Q. How can contradictory NMR and X-ray crystallography data be resolved?
- Methodological Answer: Dynamic effects (e.g., ring puckering in piperidine) may cause NMR signal splitting inconsistent with static X-ray structures. Variable-temperature NMR and solid-state NMR clarify conformational flexibility. Cross-validation with neutron diffraction (for H-atom positions) or DFT-optimized structures resolves discrepancies .
Q. What strategies are effective for structure-activity relationship (SAR) studies of analogs?
- Methodological Answer: Systematic substitution at the piperidine 4-position (e.g., replacing carbonitrile with carboxamide or sulfonyl groups) is guided by docking studies against target proteins. Biological assays (e.g., IC₅₀ measurements for enzyme inhibition) combined with Hammett plots correlate electronic effects of substituents (e.g., fluoro vs. methoxy) with activity .
Q. How should researchers address inconsistencies in reported biological activity data?
- Methodological Answer: Contradictions may arise from assay conditions (e.g., cell line variability) or impurity profiles. Reproducibility requires strict adherence to standardized protocols (e.g., NIH’s Assay Guidance Manual). High-purity batches (>95% by HPLC) and orthogonal assays (e.g., functional cAMP vs. binding assays) validate target engagement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
